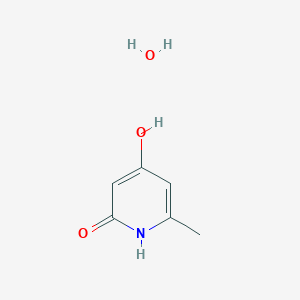
(S)-5-Oxopiperazine-2-carboxylic acid
Overview
Description
(S)-5-Oxopiperazine-2-carboxylic acid: is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. One common method involves the cyclization of (S)-5-aminopiperazine-2-carboxylic acid under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
(S)-5-Oxopiperazine-2-carboxylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives such as oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: A variety of substituted derivatives.
Scientific Research Applications
(S)-5-Oxopiperazine-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biological studies to understand the role of piperazines in biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
(S)-5-Oxopiperazine-2-carboxylic acid: can be compared with other similar compounds such as piperazine , piperidine , and pyrazine . While these compounds share structural similarities, This compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.
Comparison with Similar Compounds
Piperazine
Piperidine
Pyrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2S)-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBRFWMGHQBFJ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717063 | |
| Record name | (2S)-5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135630-97-6 | |
| Record name | (2S)-5-Oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one](/img/structure/B1505957.png)
![tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B1505961.png)



![4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid](/img/structure/B1505975.png)
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1505981.png)


![8'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1505986.png)

